molecular formula C29H33NO4 B032298 3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) CAS No. 83314-78-7

3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol)

Cat. No. B032298
CAS RN: 83314-78-7
M. Wt: 459.6 g/mol
InChI Key: MKZHJJQCUIZEDE-UHFFFAOYSA-N
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Description

“3,3’-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol)” is a chemical compound that is an impurity of Propranolol , a β-Adrenergic blocker used as an antihypertensive and antianginal agent . It is also known as Propranolol Dimer (USP) .


Molecular Structure Analysis

The molecular formula of “3,3’-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol)” is C29H33NO4 . The molecular weight is 459.6 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3’-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol)” include a melting point of 77-78℃, a predicted boiling point of 566.3±30.0 °C, and a predicted density of 1.225±0.06 g/cm3 . It is slightly soluble in chloroform, ethyl acetate, and methanol .

Scientific Research Applications

Pharmaceutical Reference Standards

This compound serves as a reference standard in the pharmaceutical industry, particularly related to Bisoprolol , a beta-blocker used to treat cardiovascular conditions . As a reference standard, it ensures the quality and consistency of Bisoprolol by providing a benchmark for purity and chemical composition during the drug manufacturing process.

properties

IUPAC Name

1-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO4/c1-21(2)30(17-24(31)19-33-28-15-7-11-22-9-3-5-13-26(22)28)18-25(32)20-34-29-16-8-12-23-10-4-6-14-27(23)29/h3-16,21,24-25,31-32H,17-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZHJJQCUIZEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538125
Record name 1,1'-[(Propan-2-yl)azanediyl]bis{3-[(naphthalen-1-yl)oxy]propan-2-ol}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol)

CAS RN

83314-78-7
Record name 1,1-((1-Methylethyl)imino)bis(3-(naphthalen-1-yloxy)propan-2-ol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083314787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[(Propan-2-yl)azanediyl]bis{3-[(naphthalen-1-yl)oxy]propan-2-ol}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-((1-METHYLETHYL)IMINO)BIS(3-(NAPHTHALEN-1-YLOXY)PROPAN-2-OL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6FSA99797
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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